REACTION_SMILES
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[Ag+:32].[C:1](#[N:2])[c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1.[Cl:34][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[N+:28]([O-:29])([O-:30])=[O:31].[Na+:27].[OH-:26].[OH2:33].[OH:19][C:20]([C:21]([F:22])([F:23])[F:24])=[O:25].[OH:9][C:10](=[O:11])[CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([CH2:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[n:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C(O)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
O=C(O)Cc1ccccc1
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Name
|
|
Type
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product
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Smiles
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N#Cc1ccnc(Cc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |